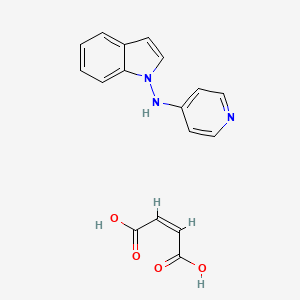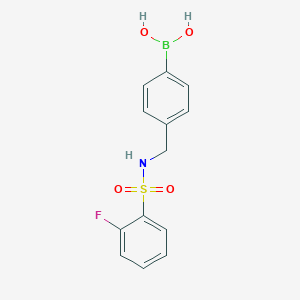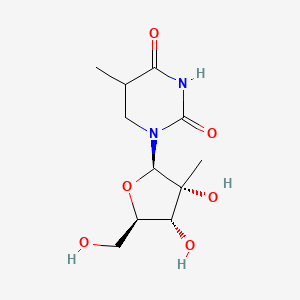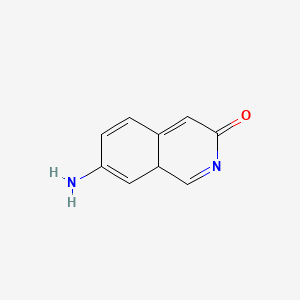
N-(pyridin-4-yl)-1H-indol-1-amine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4-yl)-1H-indol-1-amine maleate is a compound that combines the structural features of pyridine and indole. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The maleate salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-4-yl)-1H-indol-1-amine typically involves the reaction of 4-aminopyridine with indole derivatives under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes and the use of more cost-effective reagents. The maleate salt is formed by reacting the free base of N-(pyridin-4-yl)-1H-indol-1-amine with maleic acid in an appropriate solvent, followed by crystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-4-yl)-1H-indol-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-4-yl)-1H-indol-1-amine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(pyridin-4-yl)-1H-indol-1-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effect, such as inhibition of a particular enzyme or activation of a receptor.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Shares the pyridine structure but lacks the indole moiety.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Contains multiple pyridine rings and carboxamide groups.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: A quinazoline derivative with pyridine substituents.
Uniqueness
N-(pyridin-4-yl)-1H-indol-1-amine maleate is unique due to its combination of pyridine and indole structures, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler counterparts.
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-pyridin-4-ylindol-1-amine |
InChI |
InChI=1S/C13H11N3.C4H4O4/c1-2-4-13-11(3-1)7-10-16(13)15-12-5-8-14-9-6-12;5-3(6)1-2-4(7)8/h1-10H,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SGEGAKQXNTUUEZ-BTJKTKAUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2NC3=CC=NC=C3.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)


![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)



![3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride](/img/structure/B12335388.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Furancarboxamide](/img/structure/B12335399.png)


